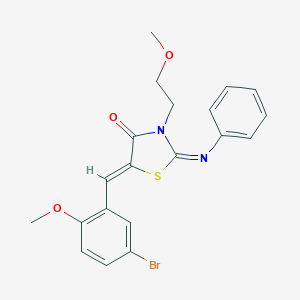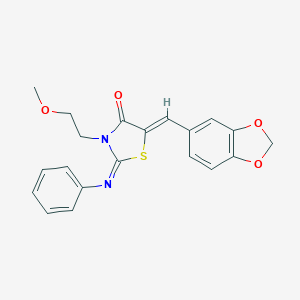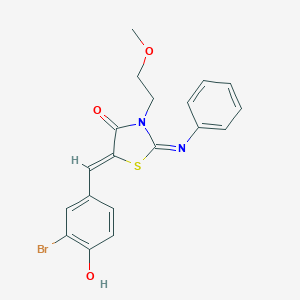
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide, also known as Fluoromethoxyphenylacetamidobutane (FMPAB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of phenylacetamide and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
FMPAB has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter and can be used as a dopamine transporter ligand in positron emission tomography (PET) imaging studies. FMPAB has also been studied for its potential as a treatment for addiction and depression. Moreover, it has been used as a tool to study the role of the dopamine transporter in various physiological and pathological conditions.
Wirkmechanismus
FMPAB is a dopamine transporter ligand that binds to the dopamine transporter and inhibits dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and behavior. FMPAB has also been shown to have an affinity for other neurotransmitter transporters such as norepinephrine and serotonin transporters, but with lower affinity than the dopamine transporter.
Biochemical and Physiological Effects
FMPAB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, reward-seeking behavior, and addiction-like behavior. FMPAB has also been shown to have antidepressant-like effects in animal models, which may be due to its ability to increase dopamine levels in the brain. Moreover, FMPAB has been shown to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FMPAB has several advantages for lab experiments. It is a highly selective and potent dopamine transporter ligand, which makes it an ideal tool for studying the role of the dopamine transporter in various physiological and pathological conditions. Moreover, FMPAB has been shown to have good brain penetration, which makes it suitable for in vivo studies. However, one limitation of FMPAB is that it has a short half-life, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are several future directions for FMPAB research. One area of interest is the potential use of FMPAB as a treatment for addiction and depression. Moreover, FMPAB can be used as a tool to study the role of the dopamine transporter in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Furthermore, the development of FMPAB analogs with longer half-lives and improved brain penetration could lead to new insights into the role of the dopamine transporter in the brain.
Conclusion
In conclusion, FMPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been extensively studied for its potential as a dopamine transporter ligand, treatment for addiction and depression, and tool to study the role of the dopamine transporter in various physiological and pathological conditions. FMPAB has several advantages for lab experiments, but also has limitations such as its short half-life. There are several future directions for FMPAB research, which could lead to new insights into the role of the dopamine transporter in the brain.
Synthesemethoden
The synthesis method for FMPAB involves the reaction of 4-fluoroacetophenone with 4-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to reductive amination using sodium borohydride to yield FMPAB. This method has been optimized to produce high yields of FMPAB with high purity.
Eigenschaften
Produktname |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
|---|---|
Molekularformel |
C17H18FNO2 |
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H18FNO2/c1-21-16-11-5-13(6-12-16)3-2-4-17(20)19-15-9-7-14(18)8-10-15/h5-12H,2-4H2,1H3,(H,19,20) |
InChI-Schlüssel |
MRHQVAUPFWPCJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)